

An In-Depth Technical Guide to the Isotopic Labeling of Ezetimibe

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Compound of Interest

Compound Name: Ezetimibe-13C6

Cat. No.: B1140600

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This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of Ezetimibe, a cholesterol absorption inhibitor. The synthesis of isotopically labeled analogues of Ezetimibe is crucial for a variety of research applications, including absorption, distribution, metabolism, and excretion (ADME) studies, pharmacokinetic (PK) investigations, and as internal standards in bioanalytical assays. This document details the synthetic pathways for deuterium, carbon-14, and tritium-labeled Ezetimibe, presenting quantitative data in structured tables and visualizing the synthetic workflows using the DOT language.

Deuterium Labeling of Ezetimibe ($[^2\text{H}_4]$ Ezetimibe)

Deuterium-labeled Ezetimibe is a valuable tool for metabolic profiling and as an internal standard in mass spectrometry-based quantification. The introduction of deuterium atoms at non-exchangeable positions in the molecule provides a distinct mass shift without significantly altering its physicochemical properties.

Experimental Protocol: Synthesis of $[^2\text{H}_4]$ Ezetimibe

A reported seven-step synthesis of $[^2\text{H}_4]$ Ezetimibe initiates from commercially available $[^2\text{H}_5]$ fluorobenzene, achieving an overall yield of 29.3%.^[1] The key steps involve the synthesis of a deuterated side chain and its subsequent coupling to the azetidinone core.

Step 1: Synthesis of 4-Fluorophenyl-d₄-acetic acid

[²H₅]Fluorobenzene is first converted to its corresponding Grignard reagent, which is then carboxylated using carbon dioxide to yield 4-fluorophenyl-d₄-acetic acid.

Step 2: Preparation of the Chiral Oxazolidinone Intermediate

4-Fluorophenyl-d₄-acetic acid is coupled with a chiral auxiliary, (S)-4-phenyl-2-oxazolidinone, to form the corresponding N-acyloxazolidinone.

Step 3: Introduction of the Side Chain

The N-acyloxazolidinone is then subjected to an aldol condensation with a suitable aldehyde to introduce the three-carbon side chain.

Step 4: Azetidinone Ring Formation

The intermediate from the previous step undergoes a cyclization reaction to form the β-lactam (azetidinone) ring.

Step 5: Ketone Reduction

A stereoselective reduction of the ketone on the side chain is performed to yield the desired hydroxyl group with the correct stereochemistry.

Step 6: Coupling with the Second Fluorophenyl Group

The second 4-fluorophenyl group is introduced via a coupling reaction.

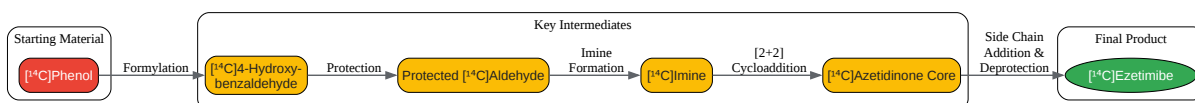
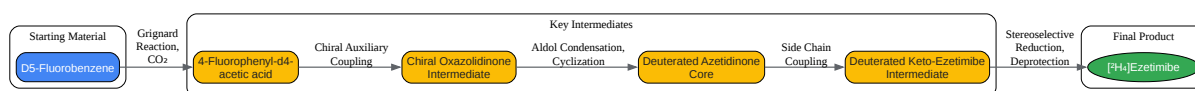
Step 7: Deprotection

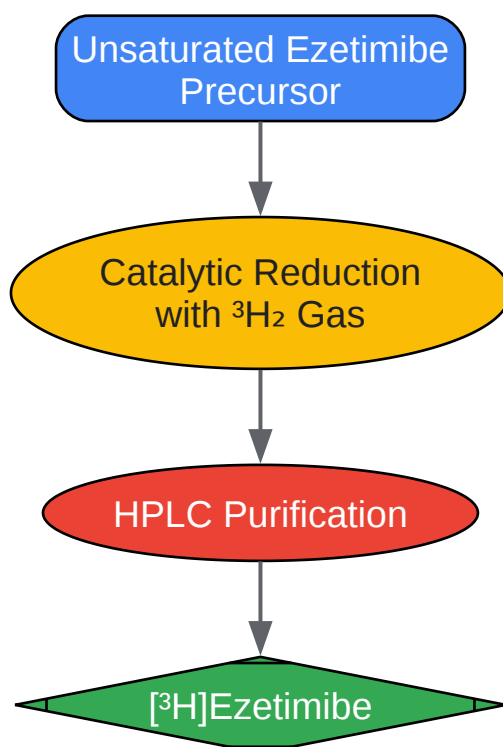
Finally, any protecting groups are removed to yield [²H₄]Ezetimibe.

Quantitative Data for [²H₄]Ezetimibe Synthesis

Parameter	Value	Reference
Starting Material	[² H ₅]Fluorobenzene	[1]
Number of Steps	7	[1]
Overall Yield	29.3%	[1]
Isotopic Purity	>99%	Not explicitly stated, but implied by use in metabolic studies.

Synthetic Pathway for [²H₄]Ezetimibe





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References

- 1. inis.iaea.org [inis.iaea.org]
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